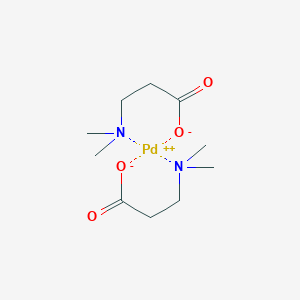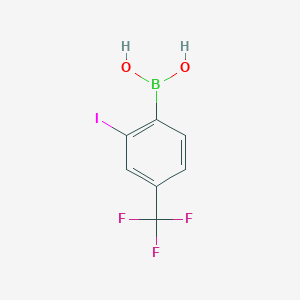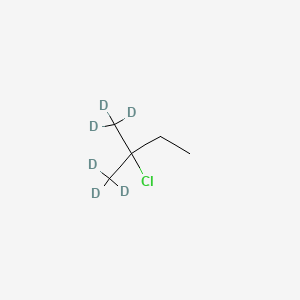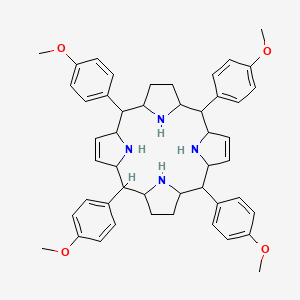
Bis(N,N-dimethyl-|A-alaninato)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Bis(N,N-dimethyl-β-alaninato)palladium(II) typically involves the reaction of palladium(II) acetate with N,N-dimethyl-β-alanine in an appropriate solvent . The reaction conditions often include moderate temperatures and stirring to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Bis(N,N-dimethyl-β-alaninato)palladium(II) is involved in several types of chemical reactions, primarily as a catalyst in cross-coupling reactions. These reactions include:
- Buchwald-Hartwig Cross Coupling Reaction
- Suzuki-Miyaura Coupling
- Stille Coupling
- Sonogashira Coupling
- Negishi Coupling
- Hiyama Coupling
- Heck Reaction
Common reagents used in these reactions include aryl halides, boronic acids, and alkynes, among others. The major products formed from these reactions are typically biaryl compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Bis(N,N-dimethyl-β-alaninato)palladium(II) has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
- Biology : Its catalytic properties are leveraged in the synthesis of biologically active molecules and natural products .
- Medicine : The compound is used in the development of new drugs and therapeutic agents due to its ability to facilitate complex organic transformations .
- Industry : It is employed in the production of fine chemicals, polymers, and advanced materials .
Mécanisme D'action
The mechanism by which Bis(N,N-dimethyl-β-alaninato)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates, which then undergo transmetalation and reductive elimination to form the desired products .
Comparaison Avec Des Composés Similaires
Bis(N,N-dimethyl-β-alaninato)palladium(II) is unique due to its phosphine-free nature, which makes it less toxic and more environmentally friendly compared to phosphine-based palladium catalysts. Similar compounds include:
- Tetrakis(triphenylphosphine)palladium(0)
- Tris(dibenzylideneacetone)dipalladium(0)
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Bis(dibenzylideneacetone)palladium(0)
These compounds also serve as catalysts in various cross-coupling reactions but may differ in terms of reactivity, stability, and environmental impact .
Propriétés
Formule moléculaire |
C10H20N2O4Pd |
|---|---|
Poids moléculaire |
338.70 g/mol |
Nom IUPAC |
3-(dimethylamino)propanoate;palladium(2+) |
InChI |
InChI=1S/2C5H11NO2.Pd/c2*1-6(2)4-3-5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clé InChI |
ZXNOSELUGCGIPS-UHFFFAOYSA-L |
SMILES canonique |
CN(C)CCC(=O)[O-].CN(C)CCC(=O)[O-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)


![6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one](/img/structure/B13404374.png)
![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)

![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)


